molecular formula C24H26N2O2S2 B2895882 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide CAS No. 1207040-52-5

2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide

Cat. No.: B2895882
CAS No.: 1207040-52-5
M. Wt: 438.6
InChI Key: ZEHWBKICTQUHDR-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is an intricate organic molecule composed of phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide typically involves multi-step organic reactions. Here’s a simplified outline of the synthetic route:

  • Formation of 4-(isopropylthio)phenyl group: This involves the reaction of a phenyl derivative with isopropylthiol under specific conditions.

  • Attachment of thiophen-2-ylmethyl group: This step introduces the thiophene moiety through reactions involving thiophene derivatives and alkylation methods.

  • Formation of the final acetamide compound: The final structure is achieved through amidation reactions, combining the synthesized intermediates under controlled conditions.

Industrial Production Methods

Industrial production would scale these reactions, ensuring high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: Introduction of oxygen or removal of hydrogen.

  • Reduction: Addition of hydrogen or removal of oxygen.

  • Substitution: Replacement of one functional group by another.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles or electrophiles, depending on the target functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, but often result in modified phenyl or thiophene derivatives with altered functional groups.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex molecules.

Biology

  • Studied for its biological activity and potential therapeutic effects.

Medicine

  • Investigated for its role in pharmaceuticals, particularly in targeting specific molecular pathways.

Industry

Mechanism of Action

The exact mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide involves interactions with molecular targets within cells. Its phenyl and thiophene groups can interact with proteins or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylthiophenyl)-N-ethylacetamide

  • N-(4-(2-oxo-2-((methylthio)methyl)phenyl)acetamide

Uniqueness

What sets 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide apart is its specific combination of the isopropylthio and thiophene groups, which confer unique chemical and biological properties not seen in its analogs.

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S2/c1-17(2)30-21-11-7-19(8-12-21)15-24(28)26-20-9-5-18(6-10-20)14-23(27)25-16-22-4-3-13-29-22/h3-13,17H,14-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWBKICTQUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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